5-(3,4-dimethylphenyl)sulfonyl-7-(2-hydroxyethyl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
CAS No.: 877805-22-6
Cat. No.: VC21400755
Molecular Formula: C22H22N4O4S
Molecular Weight: 438.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 877805-22-6 |
|---|---|
| Molecular Formula | C22H22N4O4S |
| Molecular Weight | 438.5g/mol |
| IUPAC Name | 5-(3,4-dimethylphenyl)sulfonyl-7-(2-hydroxyethyl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
| Standard InChI | InChI=1S/C22H22N4O4S/c1-13-6-7-16(11-15(13)3)31(29,30)18-12-17-21(25(9-10-27)19(18)23)24-20-14(2)5-4-8-26(20)22(17)28/h4-8,11-12,23,27H,9-10H2,1-3H3 |
| Standard InChI Key | KRCYRXYOEGNNGI-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(N=C4C(=CC=CN4C3=O)C)N(C2=N)CCO)C |
| Canonical SMILES | CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(N=C4C(=CC=CN4C3=O)C)N(C2=N)CCO)C |
Introduction
Key Features:
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Core Structure: Triazatricyclic system with fused aromatic and heterocyclic rings.
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Functional Groups:
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Sulfonamide (-SO2-) group attached to a dimethylphenyl ring.
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Hydroxyethyl (-CH2CH2OH) substituent.
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Imine (-C=NH) functionality.
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Synthesis Pathways
The compound can be synthesized through multi-step reactions involving:
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Formation of the triazole nucleus: Typically achieved via cyclization of hydrazides with suitable aldehydes or ketones under acidic or basic conditions.
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Introduction of the sulfonamide group: Reaction of the triazole intermediate with sulfonyl chlorides in the presence of a base.
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Functionalization: Addition of hydroxyethyl groups through nucleophilic substitution or alkylation.
Example Reaction Scheme:
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Starting materials: 3,4-dimethylbenzenesulfonyl chloride and a triazole precursor.
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Reaction conditions: Reflux in polar solvents (e.g., ethanol) with a base like triethylamine.
Biological Activities
Compounds with similar structural motifs have demonstrated diverse pharmacological activities due to their ability to interact with biological targets such as enzymes and receptors.
Potential Activities:
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Anticancer Properties:
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Antibacterial and Antifungal Activities:
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Anti-inflammatory Effects:
Reported Data from Analogous Compounds:
| Activity Type | IC50/EC50 Values (if available) |
|---|---|
| Anticancer | Low micromolar range against cell lines like HCT116 . |
| Antibacterial | Comparable to standard antibiotics against Gram-positive strains . |
Applications in Medicinal Chemistry
The compound's structure suggests potential as a lead molecule for drug development in areas such as:
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Oncology: Targeting tumor growth pathways via kinase inhibition.
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Infectious Diseases: Acting as an antimicrobial agent against resistant strains.
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Inflammatory Disorders: Reducing inflammation through antioxidant mechanisms.
Limitations:
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Potential toxicity due to sulfonamide hypersensitivity.
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Limited water solubility may require formulation strategies.
Future Research:
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Conducting detailed in vitro and in vivo studies to confirm bioactivity.
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Modifying substituents to optimize pharmacokinetics and reduce toxicity.
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